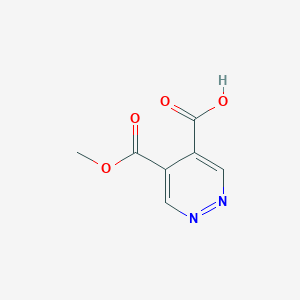![molecular formula C18H22INO4 B13686130 tert-butyl 7-iodo-1-oxospiro[4H-isochromene-3,4'-piperidine]-1'-carboxylate](/img/structure/B13686130.png)
tert-butyl 7-iodo-1-oxospiro[4H-isochromene-3,4'-piperidine]-1'-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 7-iodo-1-oxospiro[4H-isochromene-3,4’-piperidine]-1’-carboxylate: is a complex organic compound featuring a spirocyclic structure This compound is notable for its unique arrangement of functional groups, including an isochromene moiety and a piperidine ring, which are connected through a spiro linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-iodo-1-oxospiro[4H-isochromene-3,4’-piperidine]-1’-carboxylate typically involves multiple steps, starting from readily available precursors. One efficient synthetic route includes the following key steps:
Formation of the Isochromene Core: The isochromene core can be synthesized through a cyclization reaction of an appropriate precursor, such as a substituted salicylaldehyde, under acidic conditions.
Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the isochromene intermediate.
Spirocyclization: The spiro linkage is formed through a cyclization reaction, often facilitated by a base or a Lewis acid.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol, typically using a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of tert-butyl 7-iodo-1-oxospiro[4H-isochromene-3,4’-piperidine]-1’-carboxylate may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 7-iodo-1-oxospiro[4H-isochromene-3,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield deiodinated products.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Formation of substituted derivatives with new functional groups.
Oxidation: Formation of oxides or hydroxylated products.
Reduction: Formation of deiodinated or reduced derivatives.
Hydrolysis: Formation of the corresponding carboxylic acid.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-butyl 7-iodo-1-oxospiro[4H-isochromene-3,4’-piperidine]-1’-carboxylate serves as a valuable intermediate for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions of spirocyclic molecules with biological targets. Its iodine atom can be utilized for radiolabeling, enabling the tracking of the compound in biological systems.
Medicine
In medicine, tert-butyl 7-iodo-1-oxospiro[4H-isochromene-3,4’-piperidine]-1’-carboxylate has potential applications as a lead compound for drug discovery. Its spirocyclic structure and functional groups may interact with specific biological targets, leading to the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and coatings, where its unique structure imparts desirable properties like enhanced stability and reactivity.
Mecanismo De Acción
The mechanism of action of tert-butyl 7-iodo-1-oxospiro[4H-isochromene-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes or receptors, potentially inhibiting or modulating their activity. The iodine atom may also play a role in facilitating these interactions through halogen bonding or other non-covalent interactions.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 7-iodo-2H-pyrido[3,2-b][1,4]oxazine-4(3H)-carboxylate
- tert-Butyl 7-amino-3-tert-butyl-8-R1-2-oxo-1,2-dihydropyrrolo[1,2-b][1,2,4]triazine-6-carboxylates
Uniqueness
tert-Butyl 7-iodo-1-oxospiro[4H-isochromene-3,4’-piperidine]-1’-carboxylate is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties The combination of an isochromene moiety and a piperidine ring, along with the presence of an iodine atom and a tert-butyl ester group, sets it apart from other similar compounds
Propiedades
Fórmula molecular |
C18H22INO4 |
|---|---|
Peso molecular |
443.3 g/mol |
Nombre IUPAC |
tert-butyl 7-iodo-1-oxospiro[4H-isochromene-3,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C18H22INO4/c1-17(2,3)24-16(22)20-8-6-18(7-9-20)11-12-4-5-13(19)10-14(12)15(21)23-18/h4-5,10H,6-9,11H2,1-3H3 |
Clave InChI |
WQVFYORWANLQLC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC2(CC1)CC3=C(C=C(C=C3)I)C(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,8-Dichloro-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13686069.png)

![Dimethyl 2-[(2-Bromophenyl)amino]-2-butenedioate](/img/structure/B13686081.png)

![8-Bromo-2-methyl-2,3-dihydro-[1,4]oxazino[2,3,4-hi]indazole](/img/structure/B13686091.png)
![(R)-1-[2-(Boc-amino)-3-methoxy-3-oxopropyl]-1H-pyrazole-4-boronic Acid Pinacol Ester](/img/structure/B13686098.png)
![Bis[4-(trifluoromethyl)benzoyl] peroxide](/img/structure/B13686106.png)


![2-(3-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13686126.png)


![Dimethyl (S)-2-[(S)-4-(Boc-amino)-5-ethoxy-5-oxopentanamido]pentanedioate](/img/structure/B13686139.png)
